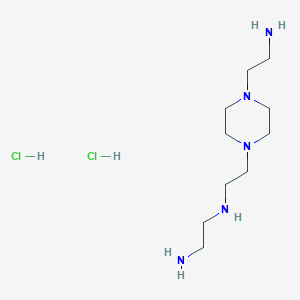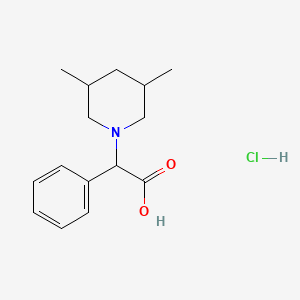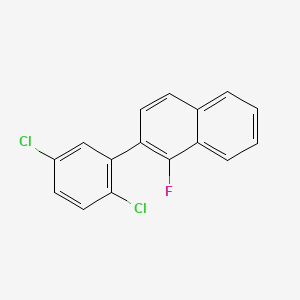
(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of two fluorine atoms and a boronic acid group attached to a phenyl ring, which is further substituted with a dioxaborolane moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid typically involves the reaction of 2,5-difluorophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are frequently used in coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Conditions: Reactions are typically carried out under inert atmospheres and at elevated temperatures.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and boranes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, transferring the aryl group to the palladium catalyst, which then couples with the halide substrate to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(Diphenylamino)phenylboronic acid pinacol ester
Uniqueness
What sets (2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)boronic acid apart from similar compounds is its specific substitution pattern on the phenyl ring, which imparts unique reactivity and selectivity in chemical reactions. The presence of two fluorine atoms enhances its stability and makes it a valuable reagent in various synthetic applications .
Properties
Molecular Formula |
C12H16B2F2O4 |
|---|---|
Molecular Weight |
283.9 g/mol |
IUPAC Name |
[2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H16B2F2O4/c1-11(2)12(3,4)20-14(19-11)8-6-9(15)7(13(17)18)5-10(8)16/h5-6,17-18H,1-4H3 |
InChI Key |
VJIZMCOCDOPQKX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)B(O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


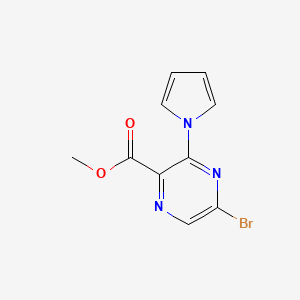
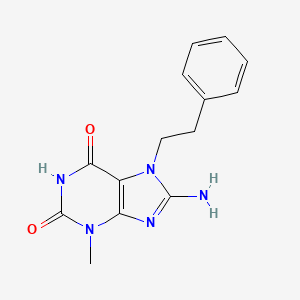

![2'-Oxo-2-phenylspiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11841526.png)


![Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-](/img/structure/B11841543.png)
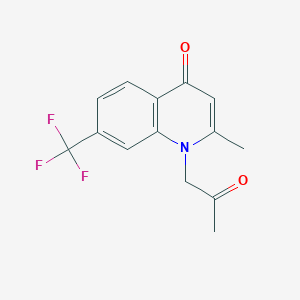


![2-((5-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B11841571.png)
